molecular formula C21H21FN2O3 B3798113 [(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

Cat. No.: B3798113
M. Wt: 368.4 g/mol
InChI Key: FLJIFAXHUAGNHZ-FXAWDEMLSA-N
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Description

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group and a hydroxyl group, as well as an indole moiety with a methoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and hydroxyl groups, and the coupling with the indole moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl and hydroxyl groups can be introduced through electrophilic aromatic substitution and hydroxylation reactions, respectively.

    Coupling with Indole Moiety: The final step often involves coupling the piperidine derivative with the indole moiety using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the indole moiety can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone can be compared with other similar compounds, such as:

    Fluconazole: A compound with a similar fluorophenyl group but different overall structure and applications.

    Indole Derivatives: Compounds with similar indole moieties but different substituents and biological activities.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-27-16-6-7-18-14(10-16)11-19(23-18)21(26)24-9-8-17(20(25)12-24)13-2-4-15(22)5-3-13/h2-7,10-11,17,20,23,25H,8-9,12H2,1H3/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJIFAXHUAGNHZ-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCC(C(C3)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC[C@H]([C@@H](C3)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
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[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
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[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
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[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
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[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Reactant of Route 6
[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

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